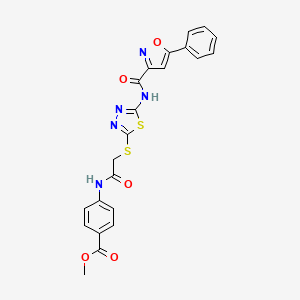

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound of notable interest in the fields of chemistry, biology, medicine, and industry

Synthetic Routes and Reaction Conditions

Step 1: : Synthesis of 5-phenylisoxazole-3-carboxylic acid.

Reaction: Nitration followed by cyclization.

Reagents: Phenylacetic acid, sodium nitrate, sulfuric acid.

Conditions: Temperature controlled, typically around 50-60°C.

Step 2: : Formation of the 1,3,4-thiadiazole ring.

Reaction: Cyclization with thioamide.

Reagents: Thiosemicarbazide, acetic anhydride.

Conditions: Reflux conditions.

Step 3: : Assembly of the thiadiazolyl thioether.

Reaction: Thioether formation via nucleophilic substitution.

Reagents: 5-phenylisoxazole-3-carboxylic acid, sodium thiolate.

Conditions: Mild conditions, room temperature to 40°C.

Step 4: : Amide formation and esterification.

Reaction: Acylation with benzoic acid derivative and esterification.

Reagents: Benzoic acid derivative, methyl alcohol, acetic acid.

Conditions: Catalyzed by sulfuric acid, temperature around 60°C.

Industrial Production Methods

Larger scale syntheses mirror the laboratory methods but often employ optimized catalysts and continuous flow processes to enhance yield and purity.

Types of Reactions

Oxidation: : Forms sulfoxides and sulfones.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Products: Sulfoxides, sulfones.

Reduction: : Reduces carboxamido and thiadiazole groups.

Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Products: Alcohols, amines.

Substitution: : Nucleophilic substitutions primarily at the acetamido and benzoate moieties.

Reagents: Halogens, amines.

Products: Halogenated or aminated derivatives.

Major Products

Through these reactions, the compound forms a variety of derivatives, notably sulfoxides, sulfones, alcohols, and halogenated compounds, which further diversify its applications and functionalities.

Chemistry

As a model compound in studying thioether and amide bond reactivity.

Investigated for its potential as a ligand in coordination chemistry.

Biology

Examined for antimicrobial and antifungal properties.

Studied as a potential inhibitor in enzymatic reactions due to its unique binding affinities.

Medicine

Potential use as a lead compound in drug discovery, especially in targeting diseases involving oxidative stress and microbial infections.

Ongoing research into its anti-inflammatory properties.

Industry

Utilized in material science for the development of specialized polymers and coatings.

Employed in analytical chemistry as a standard for reaction mechanisms and pathways.

Wirkmechanismus

The exact mechanism of action depends on the specific application, but generally, it involves:

Molecular Targets: : Enzymes, bacterial cell walls, inflammatory mediators.

Pathways: : Binding to active sites or altering cell membrane integrity, leading to inhibited function or cell death.

Similar Compounds

4-(2-(2-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

Methyl 4-((5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)benzoate.

Uniqueness

Its structure combines multiple reactive sites, offering versatility in synthetic modifications.

The presence of both an isoxazole and thiadiazole ring system enhances its biological activity, making it more potent in antimicrobial and enzymatic inhibition applications compared to simpler analogs.

This compound is a fascinating study subject, offering diverse applications and significant research opportunities across multiple disciplines.

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O5S2/c1-31-20(30)14-7-9-15(10-8-14)23-18(28)12-33-22-26-25-21(34-22)24-19(29)16-11-17(32-27-16)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPJXLLIZHBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2669686.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)naphthalene-2-carboxamide](/img/structure/B2669695.png)

![N-{[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2669698.png)

![ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2669700.png)

![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)